ROMK1 Inhibitory Potency of 2,6-Dimethylmorpholin-4-yl 2-thienyl ketone Versus Lead Compound BDBM265155
In a Thallium Flux assay measuring inhibition of human ROMK1 (Kir1.1), 2,6-dimethylmorpholin-4-yl 2-thienyl ketone (reported as BDBM50391781 / CHEMBL2146873 in US9073882, Example 38) exhibited an IC₅₀ of 49 nM. This represents a 5.9-fold loss in potency compared to the patent's most potent 2,6-dimethylmorpholine-containing congener BDBM265155 (IC₅₀ = 8.30 nM) evaluated under identical assay conditions [1][2]. The target compound thus occupies a mid-potency tier suitable for tool compound applications but not as a lead optimization starting point.
| Evidence Dimension | Human ROMK1 inhibitory potency (Thallium Flux Assay) |
|---|---|
| Target Compound Data | IC₅₀ = 49 nM (BDBM50391781; US9073882, Example 38) |
| Comparator Or Baseline | BDBM265155 (US9718808, Example 12): IC₅₀ = 8.30 nM |
| Quantified Difference | 5.9-fold less potent than the patent lead compound |
| Conditions | Thallium Flux Assay, human ROMK1 (Kir1.1) expressed in HEK293/CHO cells; see PCT assay description referenced in BindingDB entries |
Why This Matters
Procurement for ROMK1 screening cascades must recognize this 5.9-fold potency deficit relative to the lead compound; the target compound is best deployed as a selectivity counter-screen tool rather than a potency benchmark.
- [1] BindingDB. BDBM50391781 (CHEMBL2146873; US9073882, 38). IC₅₀ = 49 nM for human ROMK1. https://www.bindingdb.org View Source
- [2] BindingDB. BDBM265155 (US9718808, 12). IC₅₀ = 8.30 nM for human ROMK1. https://www.bindingdb.org View Source
